1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and an aldehyde group on the triazole ring
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and propargyl aldehyde.
Cycloaddition Reaction: The key step is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of 3-chloro-2-methylphenyl azide with propargyl aldehyde to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential antimicrobial, antifungal, and anticancer agents.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coordination compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application:
Enzyme Inhibition: As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: As a receptor modulator, it interacts with specific receptors on the cell surface or within the cell, altering the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds:
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, making it less reactive in oxidation reactions but more suitable for forming esters and ethers.
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, making it more acidic and suitable for forming amides and esters.
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-amine: This compound has an amino group instead of an aldehyde group, making it more nucleophilic and suitable for forming amides and imines.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBAFLZVMQCGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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